N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
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Overview
Description
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a phenylethoxy group, and a pyridinylmethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-methoxy-4-(2-phenylethoxy)benzyl]-N-(2H-tetraazol-5-yl)amine
- N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine
- N-[3-methoxy-4-(2-phenylethoxy)benzyl]-2H-tetrazol-5-amine
Uniqueness
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-25-22-15-20(17-24-16-19-9-12-23-13-10-19)7-8-21(22)26-14-11-18-5-3-2-4-6-18;/h2-10,12-13,15,24H,11,14,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOZUOCAERUIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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